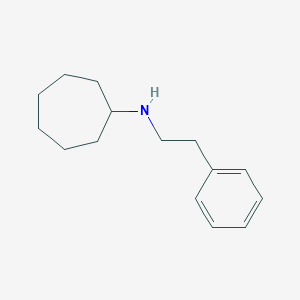
N-(2-phenylethyl)cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylethyl)cycloheptanamine, also known as cycloheptamine or SCH-5472, is a chemical compound that belongs to the family of cycloalkylamines. It is a psychoactive drug that has been studied for its potential therapeutic applications in neuroscience research.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)cycloheptanamine involves its binding to the sigma-1 receptor, which modulates the activity of various neurotransmitter systems. This receptor is involved in the regulation of calcium homeostasis, which is critical for neuronal function and survival.
Biochemical and Physiological Effects:
N-(2-phenylethyl)cycloheptanamine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and attention. It has also been shown to enhance cognitive function and memory consolidation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-phenylethyl)cycloheptanamine in lab experiments include its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on N-(2-phenylethyl)cycloheptanamine. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of research is the development of more selective sigma-1 receptor ligands that can be used to study the specific physiological and biochemical effects of this receptor.
Synthesis Methods
The synthesis of N-(2-phenylethyl)cycloheptanamine involves the reaction of cycloheptanone with phenethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
N-(2-phenylethyl)cycloheptanamine has been studied for its potential applications in neuroscience research. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including ion channels, neurotransmitter release, and apoptosis.
properties
Product Name |
N-(2-phenylethyl)cycloheptanamine |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
N-(2-phenylethyl)cycloheptanamine |
InChI |
InChI=1S/C15H23N/c1-2-7-11-15(10-6-1)16-13-12-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2 |
InChI Key |
BPURAXITHIRCRC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NCCC2=CC=CC=C2 |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)


![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)